molecular formula C13H8N2O B3030548 1,10-Phenanthroline-5-carbaldehyde CAS No. 91804-75-0

1,10-Phenanthroline-5-carbaldehyde

Cat. No.: B3030548
CAS No.: 91804-75-0
M. Wt: 208.21
InChI Key: YKZOGTMQUSLNBU-UHFFFAOYSA-N
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Description

1,10-Phenanthroline-5-carbaldehyde is a useful research compound. Its molecular formula is C13H8N2O and its molecular weight is 208.21. The purity is usually 95%.
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Scientific Research Applications

MLCT Excited States in Cuprous Bis-Phenanthroline Coordination Compounds

Metal-to-ligand charge transfer (MLCT) excited states are significant in the study of cuprous bis-phenanthroline coordination compounds. The phenanthroline ligands, when coordinated to Cu(I) and disubstituted at the 2- and 9-positions, exhibit long-lived excited states at room temperature, which are stabilized and exhibit increased energy gaps between the MLCT and the ground state compared to the non-emissive parent CuI(phen)2+ compound. The detailed study of CuI(dmp)2+, a compound where dmp is 2,9-dimethyl-1,10-phenanthroline, shows broad MLCT absorption and emission, highlighting its potential in photochemical applications (Scaltrito et al., 2000).

Equilibrium Data for Proton- and Metal Complexes

The compilation of acidity and stability constants for metal complexes formed by 1,10-phenanthroline and its derivatives provides critical insights into the coordination chemistry involving this ligand. This data is essential for understanding the chemical behavior of these complexes in various solvents, which is crucial for their application in analytical chemistry, sensor development, and metal recovery processes (Mcbryde, 1978).

Chelating Extractants for Metals

Research into chelating extractants for metals highlights the role of phenanthroline derivatives in the efficient recovery of metals from wastewater, soils, and spent materials. The selectivity and efficiency of these extractants are vital for the development of sustainable metal recovery processes, contributing significantly to environmental protection and resource recycling (Yudaev & Chistyakov, 2022).

Lanthanide Complexes as Anticancer Agents

The development of lanthanide-based coordination complexes as anticancer agents is a promising area of biomedical research. These complexes, classified based on ligands like phenanthroline, exhibit a broad spectrum of antitumor activity and highlight the potential of inorganic chemistry in medical applications. The therapeutic and diagnostic implications of these complexes in cancer treatment are noteworthy, demonstrating the versatility of 1,10-phenanthroline derivatives in medicinal chemistry (Chundawat et al., 2021).

Transition Metal-Complexed Molecular Machines

The exploration of transition metal-containing catenanes and rotaxanes as molecular machines reveals the dynamic potential of 1,10-phenanthroline complexes. By incorporating phenanthroline ligands into these systems, researchers have developed light-driven machines that exhibit controlled movements, mimicking biological processes at the molecular level. These studies pave the way for the creation of advanced materials and devices with applications ranging from nanotechnology to drug delivery systems (Collin et al., 2005).

Safety and Hazards

1,10-Phenanthroline-5-carbaldehyde is classified as potentially toxic if swallowed and may cause damage to organs through prolonged or repeated exposure . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

Properties

IUPAC Name

1,10-phenanthroline-5-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O/c16-8-10-7-9-3-1-5-14-12(9)13-11(10)4-2-6-15-13/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKZOGTMQUSLNBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=C3C=CC=NC3=C2N=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20855751
Record name 1,10-Phenanthroline-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20855751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91804-75-0
Record name 1,10-Phenanthroline-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20855751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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